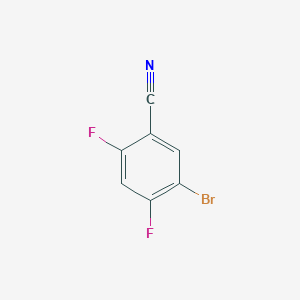

5-Bromo-2,4-difluorobenzonitrile

Beschreibung

Significance as a Versatile Synthetic Building Block in Complex Molecular Architectures

The strategic positioning of the bromo, fluoro, and nitrile groups on the benzonitrile (B105546) core makes 5-Bromo-2,4-difluorobenzonitrile a highly sought-after precursor in the synthesis of elaborate molecules. A prime example of its application is in the preparation of 5-bromo-2,4-difluorobenzoic acid. This transformation, which involves the hydrolysis of the nitrile group to a carboxylic acid, provides a crucial intermediate for the development of novel pesticides and pharmaceuticals. google.comgoogle.com

While direct hydrolysis showcases a fundamental utility, the true versatility of this compound lies in its capacity to participate in a variety of coupling and substitution reactions to build more complex scaffolds. For instance, the bromine atom can be readily displaced or used as a handle in cross-coupling reactions, while the fluorine atoms, activated by the electron-withdrawing nitrile group, are susceptible to nucleophilic aromatic substitution. This multi-faceted reactivity allows for the sequential and controlled addition of different molecular components, a key strategy in the assembly of complex target molecules.

Strategic Role in Contemporary Organic Synthesis Initiatives

The distinct reactivity of each functional group on this compound underpins its strategic importance in modern organic synthesis. The presence of a bromine atom makes the compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the formation of carbon-carbon and carbon-heteroatom bonds.

Key synthetic strategies involving this compound include:

Suzuki-Miyaura Coupling: The bromine atom can be efficiently coupled with a wide array of boronic acids and their derivatives to form new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery and materials science, enabling the linkage of the difluorobenzonitrile core to other aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a diverse range of primary and secondary amines. This is a critical transformation for the synthesis of many biologically active compounds. oakwoodchemical.com

Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms on the aromatic ring are activated towards nucleophilic attack by the strongly electron-withdrawing nitrile group. This allows for the selective displacement of one or both fluorine atoms by various nucleophiles, such as alcohols, thiols, and amines, providing a direct route to highly functionalized benzonitrile derivatives. googleapis.comgoogle.comgoogle.com The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, making the fluorine atoms in this molecule particularly susceptible to substitution. googleapis.com

This predictable and differential reactivity allows chemists to employ this compound as a linchpin in multi-step synthetic sequences, where each functional group can be manipulated in a controlled manner to achieve the desired molecular architecture.

Overview of Key Research Trajectories and Interdisciplinary Relevance

The utility of this compound and its derivatives extends across multiple scientific disciplines, most notably in the fields of medicinal chemistry and materials science.

In medicinal chemistry , this compound is a valuable starting material for the synthesis of new therapeutic agents. Its structural motifs are found in a variety of biologically active molecules. For example, related dihalogenated benzonitriles are used as precursors for quinazolines, which have shown potential as antitumour and anti-inflammatory agents. The ability to readily introduce diverse substituents through the reactions mentioned above makes this compound a key component in the generation of compound libraries for high-throughput screening in drug discovery programs. For instance, the synthesis of the anti-gout medication Febuxostat involves a 5-bromo-2-fluorobenzonitrile (B68940) intermediate, highlighting the importance of this class of compounds in pharmaceutical development. google.com

In the realm of materials science , fluorinated aromatic compounds are of great interest for the development of advanced materials with unique electronic and physical properties. Dihalogenated benzonitriles, for example, are employed as precursors for Thermally Activated Delayed Fluorescence (TADF) dyes used in Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorine atoms can enhance properties such as thermal stability and electron mobility in organic electronic materials.

The role of this compound as a key intermediate for agrochemicals is also well-established, contributing to the development of new and effective crop protection agents. googleapis.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1260879-25-1 |

| Molecular Formula | C₇H₂BrF₂N |

| Molecular Weight | 218.00 g/mol |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQMPZRISKJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,4 Difluorobenzonitrile and Its Advanced Analogs

Direct Halogenation Strategies for Benzonitrile (B105546) Scaffolds

Direct halogenation of an existing benzonitrile scaffold represents a common and often straightforward approach to introduce a bromine atom at a specific position on the aromatic ring. This strategy is predicated on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

Regioselective Bromination of Difluorobenzonitrile Precursors

The synthesis of 5-Bromo-2,4-difluorobenzonitrile can be effectively achieved through the regioselective bromination of 2,4-difluorobenzonitrile (B34149). The fluorine atoms and the cyano group, being electron-withdrawing, direct incoming electrophiles to the positions meta to them. Specifically, the fluorine at position 2 and the cyano group at position 1 direct towards position 5, while the fluorine at position 4 also directs towards position 5. This cumulative directing effect makes the C-5 position the most favorable site for electrophilic attack.

A documented method for a related compound, 5-bromo-2-fluorobenzonitrile (B68940), involves the bromination of o-fluorobenzonitrile using dibromohydantoin in 75-90% sulfuric acid. google.com This approach highlights the use of a stable and effective brominating agent in a strong acidic medium to facilitate the electrophilic substitution. The reaction proceeds under mild conditions and offers a high-yielding and environmentally friendly route due to the absence of wastewater discharge. google.com Similar conditions can be envisioned for the bromination of 2,4-difluorobenzonitrile to achieve the desired 5-bromo product.

The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield. Common brominating agents used in such transformations are listed in the table below.

| Brominating Agent | Typical Reaction Conditions |

| N-Bromosuccinimide (NBS) | Often used with a catalyst such as a Lewis acid or in a strong acid. |

| Dibromohydantoin | Effective in strong acids like sulfuric acid. |

| Bromine (Br₂) | Typically requires a Lewis acid catalyst like FeBr₃ or AlBr₃. |

| N-Methylpyrolidin-2-one hydrotribromide (MPHT) | Can be used with an oxidizing agent like hydrogen peroxide. researchgate.net |

Mechanistic Investigations in Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution (EAS) is a well-established, two-step process. masterorganicchemistry.com The first step, which is the rate-determining step, involves the attack of the π-electron system of the aromatic ring on the electrophile (in this case, a bromine cation or a polarized bromine species). masterorganicchemistry.comuomustansiriyah.edu.iq This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

In the context of 2,4-difluorobenzonitrile, the electrophilic attack at the C-5 position leads to a sigma complex where the positive charge is delocalized across the ring. The electron-withdrawing nature of the two fluorine atoms and the cyano group deactivates the ring towards electrophilic attack, making the reaction slower than that of benzene (B151609). However, the ortho, para-directing nature of the halogens (through resonance donation of their lone pairs) and the meta-directing nature of the cyano group (through inductive withdrawal) collectively favor the substitution at the C-5 position.

Carbon-Nitrogen Bond Formation Approaches to the Benzonitrile Moiety

An alternative synthetic strategy involves the formation of the cyano group on a pre-functionalized aromatic ring. This approach is particularly useful when the required halogenation pattern is more readily accessible on a precursor that does not yet contain the nitrile functionality.

Palladium-Catalyzed Cyanation Reactions of Halogenated Arenes

Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of benzonitriles. nih.govrsc.org This reaction typically involves the cross-coupling of an aryl halide (bromide or chloride) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a potential precursor would be 1,5-dibromo-2,4-difluorobenzene. A selective cyanation at one of the bromine positions would yield the desired product.

The choice of cyanide source is a critical aspect of this methodology. While traditional cyanide sources like KCN and NaCN are effective, their high toxicity has led to the development of safer alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive cyanide source, has been successfully employed in palladium-catalyzed cyanations of aryl bromides. organic-chemistry.org

The catalytic cycle for palladium-catalyzed cyanation generally involves:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The cyanide group is transferred from the cyanide source to the palladium center, replacing the halide.

Reductive Elimination: The aryl nitrile (Ar-CN) is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrate and reaction conditions. For instance, a patent describes the use of a palladium complex as a catalyst for the reaction of 2,4-difluorobromobenzene with an alkali metal ferrocyanide in N,N-dimethylacetamide. google.com

| Cyanide Source | Catalyst System |

| K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) organic-chemistry.org |

| Zn(CN)₂ | Pd/ligand complexes |

| CuCN | Often used in older methods (Rosenmund-von Braun reaction) |

| KCN/NaCN | Pd/ligand complexes |

Transformation of Aromatic Aldehyde Derivatives to Benzonitriles

The conversion of an aromatic aldehyde to a benzonitrile offers another synthetic route. For the synthesis of this compound, the corresponding aldehyde, 5-bromo-2,4-difluorobenzaldehyde, would be the starting material. A patent describes the synthesis of the related 2-fluoro-5-bromobenzaldehyde from o-fluorobenzaldehyde via bromination. google.com

Several methods exist for the transformation of aldehydes to nitriles. A common approach involves the conversion of the aldehyde to an oxime, followed by dehydration. The oxime can be prepared by reacting the aldehyde with hydroxylamine. Subsequent dehydration of the oxime to the nitrile can be achieved using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.

Another direct method involves the reaction of the aldehyde with reagents that can effect the conversion in a single step. For example, the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a dehydrating agent can directly yield the nitrile.

Nucleophilic Aromatic Substitution in Polyhalogenated Benzonitrile Systems

Nucleophilic aromatic substitution (SₙAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. wikipedia.org In polyhalogenated benzonitrile systems, the presence of multiple electron-withdrawing halogen atoms and the cyano group activates the ring towards nucleophilic attack. This allows for the displacement of one or more halogen atoms by a variety of nucleophiles.

For a substrate like this compound, the fluorine atoms are generally more susceptible to nucleophilic attack than the bromine atom. The strong electron-withdrawing effect of the cyano group, along with the fluorine atoms, makes the aromatic ring highly electrophilic. The positions ortho and para to the activating groups are the most activated sites for nucleophilic attack. libretexts.org

The mechanism of SₙAr involves two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing groups.

Elimination: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored.

This methodology can be used to introduce a wide range of functional groups, leading to the synthesis of advanced analogs of this compound. For example, reaction with alkoxides, thiolates, or amines could lead to the corresponding ethers, thioethers, or anilines. The regioselectivity of the substitution would depend on the relative activation of the different positions and the reaction conditions. Research on the SₙAr of polyfluoroarenes has shown that substitution often occurs selectively at the para position to an activating group. mdpi.com

Advanced Purification Techniques for High-Purity Synthesis (e.g., Esterification-Rectification-Hydrolysis)

Achieving high purity for pharmaceutical and agrochemical intermediates like this compound is critical. While standard methods like distillation and recrystallization are common for benzonitriles, they may not be sufficient to remove closely related impurities. lookchem.comresearchgate.net A more advanced, multi-step purification process involving esterification, rectification, and hydrolysis can be employed, particularly for the carboxylic acid precursor of the target nitrile.

A patented method for producing high-purity 5-bromo-2,4-difluorobenzoic acid, a direct precursor to this compound, exemplifies this approach. google.com The process involves converting the crude brominated acid into an ester, purifying the ester via distillation (rectification), and then hydrolyzing it back to the highly pure acid.

The three key stages of this purification strategy are:

Esterification : The crude carboxylic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester. This conversion alters the molecule's physical properties, such as its boiling point and solubility, differentiating it from the original impurities.

Rectification : This step involves the fractional distillation of the crude ester. The difference in boiling points between the desired ester and the impurities allows for its separation to a very high degree of purity.

Hydrolysis : The purified ester is then converted back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous acid (acidic hydrolysis) or a base like sodium hydroxide (alkaline hydrolysis). libretexts.orglibretexts.org If alkaline hydrolysis is used, a final acidification step is required to protonate the carboxylate salt and yield the pure carboxylic acid. libretexts.orgquimicaorganica.org The resulting high-purity acid can then be converted to the nitrile.

This sequence is particularly effective because it leverages the different physical properties of the intermediate ester to achieve a level of purification that is difficult to obtain by directly purifying the initial crude product.

Table 3: The Esterification-Rectification-Hydrolysis Purification Process

| Stage | Description | Purpose | Chemical Transformation |

|---|---|---|---|

| Esterification | Reaction of the crude carboxylic acid with an alcohol. | To convert the acid into a more volatile derivative with different physical properties from impurities. | R-COOH + R'-OH → R-COOR' + H₂O |

| Rectification | Fractional distillation of the ester. | To separate the pure ester from non-volatile and other volatile impurities based on boiling point differences. | R-COOR' (impure) → R-COOR' (pure) |

| Hydrolysis | Reaction of the purified ester with water (acid or base-catalyzed). | To convert the purified ester back into the final, high-purity carboxylic acid. | R-COOR' + H₂O → R-COOH + R'-OH |

Advanced Chemical Reactivity and Derivatization Strategies for 5 Bromo 2,4 Difluorobenzonitrile

Catalytic Cross-Coupling Reactions

The bromine atom at the C5 position of 5-Bromo-2,4-difluorobenzonitrile is particularly amenable to a range of palladium- and other transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds, and this compound serves as an effective coupling partner. In a typical reaction, it is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction of this compound with 4-methoxyphenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) with a potassium carbonate base in a toluene (B28343)/ethanol/water solvent system, yields 5-(4-methoxyphenyl)-2,4-difluorobenzonitrile. This transformation highlights the selective reactivity of the bromine atom over the fluorine atoms.

Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 4-methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 5-(4-methoxyphenyl)-2,4-difluorobenzonitrile |

| Phenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | 5-phenyl-2,4-difluorobenzonitrile |

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is another key transformation of this compound. This reaction allows for the introduction of a wide range of primary and secondary amines at the C5 position. For example, coupling with morpholine (B109124) using a palladium catalyst such as Pd2(dba)3 and a phosphine (B1218219) ligand like Xantphos, in the presence of a base like cesium carbonate, affords the corresponding 5-morpholino-2,4-difluorobenzonitrile. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 5-morpholino-2,4-difluorobenzonitrile |

| Aniline (B41778) | Pd(OAc)2 / BINAP | NaOtBu | Dioxane | 5-(phenylamino)-2,4-difluorobenzonitrile |

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The coupling of this compound with phenylacetylene, using a catalyst system of Pd(PPh3)2Cl2 and CuI with triethylamine (B128534) as the base and solvent, results in the formation of 5-(phenylethynyl)-2,4-difluorobenzonitrile.

Sonogashira Coupling of this compound

| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 5-(phenylethynyl)-2,4-difluorobenzonitrile |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | i-Pr2NEt | DMF | 5-((trimethylsilyl)ethynyl)-2,4-difluorobenzonitrile |

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, this compound can participate in other important transformations. These include Stille coupling with organotin reagents and cyanation reactions to introduce an additional nitrile group. These reactions further underscore the versatility of the C-Br bond for forming new carbon-carbon bonds.

Nucleophilic Additions and Substitutions Involving the Nitrile Functional Group

The nitrile group of this compound is a site for various nucleophilic additions and substitutions. A significant transformation is its conversion into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. This is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. For example, treatment of this compound with sodium azide and triethylammonium (B8662869) chloride in a polar aprotic solvent like N,N-dimethylformamide (DMF) can yield the corresponding 5-(5-bromo-2,4-difluorophenyl)-1H-tetrazole. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

Selective Reactivity of Halogen Substituents (Bromine vs. Fluorine)

A key aspect of the chemistry of this compound is the selective reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. This chemoselectivity allows for the functionalization of the C5 position without affecting the fluorine atoms, which are often crucial for modulating the electronic properties and metabolic stability of the final molecule. The fluorine atoms can potentially undergo nucleophilic aromatic substitution, but this typically requires harsh reaction conditions or a strongly activated substrate, preserving the selectivity for C-Br bond activation in cross-coupling reactions.

Differential Reactivity in Ortho, Meta, Para Positions

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its substituents. The cyano group (-CN) at C1 is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr). The fluorine atoms at C2 and C4 are also electron-withdrawing through induction, further enhancing the ring's susceptibility to nucleophilic attack. Conversely, the bromine atom at C5 is a deactivating group but, like other halogens, can direct incoming electrophiles to the ortho and para positions.

This electronic arrangement leads to distinct reactivity at various sites:

Nucleophilic Aromatic Substitution (SNAr): The positions most susceptible to nucleophilic attack are the carbons bearing the fluorine atoms, particularly the C4 position, which is para to the strongly activating cyano group. libretexts.orglibretexts.orglumenlearning.commasterorganicchemistry.com The negative charge of the intermediate Meisenheimer complex formed during the reaction is effectively stabilized by resonance delocalization onto the cyano group. libretexts.orglibretexts.orglumenlearning.com The C2 fluorine is also a viable site for substitution. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, making the C-F bonds the most likely to be displaced by nucleophiles. masterorganicchemistry.com

Cross-Coupling Reactions: The carbon-bromine bond at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgnih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The C-Br bond is more reactive in these transformations than the C-F bonds, allowing for selective functionalization at the C5 position.

Reactivity of the Nitrile Group: The cyano group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

This differential reactivity allows for a stepwise and controlled functionalization of the molecule, making it a valuable precursor for complex, highly substituted aromatic compounds.

Stereochemical Outcomes of Derivatization Reactions

As this compound is an achiral molecule, discussions of stereochemistry arise when its derivatization leads to the formation of chiral centers. While specific, detailed studies on the stereochemical outcomes of reactions involving this exact compound are not extensively documented in readily available literature, general principles of stereochemistry in relevant reaction types can be applied.

For instance, in Suzuki-Miyaura coupling reactions, the stereochemistry of a chiral organoboron reagent or a chiral group on the aryl halide is generally retained in the product. wikipedia.org However, the initial oxidative addition step to the palladium catalyst can sometimes lead to isomerization. wikipedia.org

The introduction of a chiral center often occurs when a derivative of this compound reacts with a chiral reagent or under the influence of a chiral catalyst. For example, the reduction of a ketone derivative, formed through a Grignard reaction with the nitrile group, using a chiral reducing agent would be expected to yield a pair of diastereomeric alcohols. The facial selectivity of the nucleophilic attack on the carbonyl group would be influenced by the steric and electronic properties of the substituted benzene (B151609) ring and the nature of the chiral catalyst or reagent.

A documented application involving a related compound, 5-bromo-2-fluorobenzonitrile (B68940), shows its use in the synthesis of a chiral molecule, (S)-[2-[5-(3-cyano-4-fluoro-phenyl)-pyridin-3-yloxy]-1-(1H-indol-3-ylmethyl)-ethyl]-carbamic acid tert-butyl ester. sigmaaldrich.com In this multi-step synthesis, the stereochemistry is introduced from a chiral starting material, and the benzonitrile (B105546) moiety is incorporated later in the sequence. This highlights how the compound can be integrated into the synthesis of complex, single-enantiomer products.

Further research into asymmetric transformations starting from this compound is required to fully elucidate the stereochemical control that the unique substitution pattern of the ring may exert.

Cyclization and Heterocyclic Ring Formation with this compound Precursors

The diverse functional groups of this compound make it an excellent starting material for the synthesis of various heterocyclic ring systems. The nitrile group and the halogen atoms serve as versatile handles for intramolecular and intermolecular cyclization reactions.

One common strategy involves the transformation of the nitrile group into a reactive intermediate that can then react with another part of the molecule or with an external reagent. For instance, the reaction of a derivative of 5-bromo-2-fluorobenzonitrile with a reagent to form methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate demonstrates the construction of a thiophene (B33073) ring fused to the original benzene ring. sigmaaldrich.com

Intramolecular cyclization is another powerful tool. For example, if the bromine at C5 is replaced via a coupling reaction with a group containing a nucleophile (e.g., an amine or a hydroxyl group), this nucleophile can then attack the C4 position, displacing the fluorine atom to form a new heterocyclic ring. The strong activation provided by the para-cyano group facilitates this intramolecular SNAr reaction.

While specific examples detailing the cyclization of this compound are not abundant in the provided search results, the reactivity patterns of similar compounds suggest its high potential in this area. For instance, intramolecular cyclizations of 5-halo-substituted furanylamides have been shown to proceed efficiently, indicating that halogenated aromatics are effective precursors for such transformations. nih.gov The synthesis of quinazolines, quinolines, and other fused heterocycles often relies on ortho-substituted aminobenzonitriles, which can be readily prepared from this compound through nucleophilic substitution of one of the fluorine atoms with an amine, followed by further manipulations.

The table below provides examples of heterocyclic systems that could potentially be synthesized from this compound based on established chemical transformations.

| Precursor derived from this compound | Reaction Type | Resulting Heterocyclic Core |

| 5-Amino-2,4-difluorobenzonitrile | Intramolecular cyclization with a suitable partner | Fused pyrimidines (e.g., Quinazolines) |

| 5-Bromo-4-hydrazinyl-2-fluorobenzonitrile | Condensation/Cyclization | Fused pyrazoles or pyridazines |

| 5-Bromo-2-fluoro-4-(2-hydroxyethylamino)benzonitrile | Intramolecular SNAr | Benzomorpholines |

| Derivative from Suzuki coupling with a boronic acid containing a pendant nucleophile | Intramolecular Cyclization | Various fused ring systems |

The strategic use of this compound as a starting material opens up a wide array of possibilities for the efficient construction of complex, functionalized heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Applications in Medicinal Chemistry Research and Drug Discovery

Precursors for Novel Bioactive Small Molecules

5-Bromo-2,4-difluorobenzonitrile serves as a crucial intermediate in the construction of a multitude of bioactive small molecules. The strategic placement of its functional groups—a nitrile and three halogen atoms (one bromine and two fluorine)—on the benzene (B151609) ring provides multiple reaction sites for chemists to build molecular complexity. This allows for the systematic modification of different parts of the molecule, a process essential for optimizing the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile. The ability to fine-tune these properties makes this compound a valuable starting material in the iterative process of drug design and development.

While a comprehensive review of all its applications is extensive, its role as a precursor is highlighted in the subsequent sections, which detail its use in the synthesis of specific classes of therapeutic agents. The successful incorporation of this building block into a variety of molecular scaffolds underscores its versatility and importance in the medicinal chemist's toolbox.

Synthesis of Pyrimidine-Based Derivatives for GABAA Receptor Agonist Research

The synthesis of pyrimidine (B1678525) derivatives as potential modulators of the γ-aminobutyric acid type A (GABAA) receptor is an active area of research for the treatment of various neurological and psychiatric disorders, including anxiety and epilepsy. While the direct synthesis of pyrimidine-based GABAA receptor agonists from this compound is not extensively documented in readily available literature, the general synthetic strategies for pyrimidines often involve the condensation of a molecule containing a nitrile group with other reagents. researchgate.net The principles of pyrimidine synthesis suggest that a substituted benzonitrile (B105546) could, in theory, be utilized to construct certain types of fused pyrimidine systems. However, specific research explicitly detailing the use of this compound for the development of GABAA receptor agonists remains a specialized area of investigation.

Development of Quinazoline (B50416) Scaffolds for Antitumor and Anti-Inflammatory Investigations

Quinazoline and its oxidized form, quinazolinone, are heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their broad range of biological activities, including potent antitumor and anti-inflammatory effects. nih.govnih.gov The synthesis of these scaffolds often involves the use of substituted anthranilic acids or their corresponding nitriles.

The general synthetic routes to quinazolines make this compound a plausible precursor. For instance, the nitrile group can be hydrolyzed to a carboxylic acid and the adjacent amino group can be introduced to form a substituted anthranilonitrile, a key intermediate for quinazoline synthesis. The bromine and fluorine atoms on the benzene ring can then be used to modulate the electronic properties and steric profile of the final molecule, which can significantly influence its biological activity. Several studies have reported the synthesis of novel quinazoline derivatives and their evaluation as analgesic and anti-inflammatory agents, demonstrating the therapeutic potential of this class of compounds. nih.gov

Table 1: Investigated Quinazoline Derivatives and their Bioactivities

| Compound Class | Therapeutic Target | Investigated Activities |

|---|---|---|

| 2,4,6-trisubstituted-quinazolines | Pain and Inflammation Pathways | Analgesic, Anti-inflammatory |

Exploration in Thiazolidin-4-one Derivatives as HIV-1 Fusion Inhibitor Probes

Thiazolidin-4-one derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. In the context of HIV research, these scaffolds have been investigated for their potential to inhibit various viral enzymes. While much of the research has focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the exploration of their utility as HIV-1 fusion inhibitors is an ongoing area of interest. nih.govnih.govtandfonline.comchemmethod.comnih.gov

The synthesis of thiazolidin-4-one derivatives typically involves the reaction of a primary amine, a thiol-containing carboxylic acid (like thioglycolic acid), and an aldehyde or ketone. A synthetic pathway that utilizes this compound for this purpose would likely involve its conversion to a corresponding benzaldehyde (B42025) or aniline (B41778) derivative, which could then be incorporated into the thiazolidin-4-one core. However, specific literature directly linking this compound to the synthesis of thiazolidin-4-one based HIV-1 fusion inhibitors is not prominently available. The existing research on thiazolidin-4-ones in HIV primarily details their action against reverse transcriptase. researchgate.net

Design and Synthesis of Cathepsin S Inhibitors

Cathepsin S is a cysteine protease that plays a crucial role in the immune system, particularly in antigen presentation. Its inhibition has been explored as a therapeutic strategy for autoimmune diseases and certain cancers. nih.govnih.gov The design of Cathepsin S inhibitors often incorporates a "warhead" that can covalently or non-covalently interact with the active site cysteine residue of the enzyme. Nitrile-containing compounds have been investigated as reversible covalent inhibitors. nih.gov

The synthesis of potent and selective Cathepsin S inhibitors is an active field of research. While the use of substituted benzonitriles as starting materials for these inhibitors is a viable strategy, specific examples detailing the use of this compound are not widely reported in the general scientific literature. The development of these inhibitors often involves complex multi-step syntheses where the choice of starting materials is critical for achieving the desired potency and selectivity. opnme.com

Development of Renal Outer Medullary Potassium Channel (ROMK) Inhibitors

The renal outer medullary potassium channel (ROMK) is a validated target for a new class of diuretics for the treatment of hypertension and heart failure. The inhibition of ROMK is expected to offer a superior efficacy and safety profile compared to existing diuretics. A notable example of a ROMK inhibitor that has undergone clinical investigation is MK-7145. nih.govnih.gov

The discovery and development of MK-7145 involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The chemical structure of MK-7145 is complex, featuring a piperazine (B1678402) core connecting a phthalide (B148349) moiety and a diol-containing side chain. The synthesis of MK-7145 and its analogs involves multiple steps, starting from simpler building blocks. While halogenated aromatic compounds are common starting materials in pharmaceutical synthesis, the published information on the synthesis of MK-7145 does not indicate that this compound is a direct precursor. The intricate stereochemistry and specific functional groups of MK-7145 suggest a synthetic pathway built from different foundational molecules.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| This compound | Halogenated Benzonitrile |

| Pyrimidine | Heterocycle |

| Quinazoline | Heterocycle |

| Quinazolinone | Heterocycle |

| Thiazolidin-4-one | Heterocycle |

| Basimglurant (RO4917523, RG7090) | Pyridine-Imidazole Derivative |

| CTEP | Pyridine-Imidazole Derivative |

| MK-7145 | Piperazine-Phthalide Derivative |

| 2-chloro-4-aminopyridine | Substituted Pyridine |

| 2-chloro-4-bromopyridine | Substituted Pyridine |

| 2-chloro-4-ethynylpyridine | Substituted Pyridine |

Agonist Research for GPR119

GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine L-cells in the gastrointestinal tract. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn enhances glucose-dependent insulin (B600854) secretion and stimulates the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes, with the potential for a lower risk of hypoglycemia compared to some existing therapies.

The development of synthetic GPR119 agonists has been an active area of research for numerous pharmaceutical companies. These efforts have led to the discovery of a variety of chemical classes that can activate the receptor. The research has focused on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to develop clinically viable drug candidates.

While a direct synthetic route from this compound to a specific, named GPR119 agonist is not readily found in major scientific publications, the compound possesses chemical features that could make it a potential starting material or intermediate in the synthesis of such molecules. The presence of a bromine atom allows for various cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The fluorine atoms can enhance metabolic stability and binding affinity, and the benzonitrile group can be a versatile handle for further chemical transformations.

Research in the broader field of GPR119 agonists has produced a wealth of data on various compounds. The table below summarizes the activity of some representative GPR119 agonists that have been publicly disclosed, though their synthesis does not directly involve this compound based on available information.

| Compound Name | GPR119 Agonist Activity (EC50) |

| Oleoylethanolamide (OEA) | ~3 µM |

| AR231453 | 46 nM |

| APD597 | Data not publicly available |

| GSK1292263 | 4.3 nM |

This table presents data for known GPR119 agonists to illustrate the range of potencies achieved in the field. It does not imply that these compounds are synthesized from this compound.

The exploration for new GPR119 agonists is ongoing, with a focus on identifying novel chemical scaffolds that can offer improved therapeutic profiles. The potential utility of versatile building blocks like this compound in these synthetic endeavors remains a possibility for future research and development in this area.

Applications in Agrochemical Research and Development

Synthesis of Advanced Pesticide and Herbicide Agents

The primary application of 5-Bromo-2,4-difluorobenzonitrile in the agrochemical industry is as a key intermediate in the synthesis of more complex, biologically active molecules. The three distinct functional groups on the aromatic ring—a bromine atom, two fluorine atoms, and a nitrile group—each provide a reactive handle for further chemical transformations. This allows for the construction of a diverse array of potential pesticide and herbicide candidates.

The bromine atom is particularly useful for introducing a variety of other functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, respectively. For instance, the bromine can be replaced with aryl, heteroaryl, or alkyl groups, which can significantly influence the biological activity of the final compound.

The nitrile group (-CN) is a common precursor to other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Each of these transformations opens up new avenues for structural diversification. For example, the conversion of the nitrile to an amide is a key step in the synthesis of certain classes of fungicides and insecticides.

While specific, publicly disclosed examples of commercial agrochemicals synthesized directly from this compound are limited due to the proprietary nature of agrochemical research, the patent literature contains numerous examples of structurally related benzonitriles being used to create potent agrochemicals. For instance, substituted benzonitriles are key components in certain classes of insecticides that target the nervous system of insects, as well as in herbicides that inhibit essential plant enzymes. The unique substitution pattern of this compound makes it a prime candidate for the synthesis of next-generation agrochemicals with improved performance and environmental profiles.

Structure-Activity Relationship Studies for Enhanced Biological Activity

Structure-activity relationship (SAR) studies are a cornerstone of modern agrochemical research. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. The goal is to identify the key structural features responsible for the desired pesticidal or herbicidal effects and to optimize the molecule for maximum potency and selectivity.

This compound is an ideal scaffold for SAR studies due to its multiple points for modification. Researchers can systematically replace the bromine atom with a wide range of other substituents to probe the effect on biological activity. For example, replacing the bromine with a small, electron-donating group like a methyl group will have a different effect than replacing it with a large, electron-withdrawing group like a trifluoromethyl group.

The following data table illustrates a hypothetical SAR study based on modifications of the 5-bromo position of a hypothetical pesticide derived from this compound. The LC50 (lethal concentration for 50% of the test population) is a common measure of insecticidal activity, with lower values indicating higher potency.

Table 1: Hypothetical Structure-Activity Relationship Data for Derivatives of a this compound-Based Insecticide

| Compound ID | Modification at 5-Position | LC50 (ppm) |

|---|---|---|

| Parent | -Br | 15.0 |

| Derivative 1 | -Cl | 18.5 |

| Derivative 2 | -CH3 | 25.2 |

| Derivative 3 | -CF3 | 8.3 |

| Derivative 4 | -OCH3 | 22.1 |

| Derivative 5 | -CN | 12.7 |

In this hypothetical example, replacing the bromine with a trifluoromethyl group (Derivative 3) leads to a significant increase in insecticidal activity, as indicated by the lower LC50 value. This type of data guides chemists in designing more potent active ingredients. The fluorine atoms and the nitrile group can also be the subject of SAR studies, although modifications at these positions are often more synthetically challenging.

Development of Targeted Pest Control Solutions through Structural Modifications

A major goal in modern agrochemical research is the development of targeted pest control solutions. These are pesticides and herbicides that are highly effective against the target pest or weed but have minimal impact on non-target organisms, such as beneficial insects, wildlife, and the crop itself. This high degree of selectivity is often achieved by designing molecules that bind specifically to a target enzyme or receptor that is unique to the pest or that has a significantly different structure in non-target species.

The rigid and well-defined three-dimensional structure of the this compound scaffold is an excellent starting point for designing targeted pest control agents. By carefully choosing the substituents that are added to the molecule, chemists can fine-tune its shape, size, and electronic properties to achieve a precise fit with the active site of the target protein.

For example, if the target is a specific enzyme in an insect pest, researchers can use computer modeling to design a molecule based on this compound that will bind tightly to the active site of that enzyme. The bromine atom can be replaced with a group that forms a key hydrogen bond with an amino acid residue in the active site, while the difluorophenyl ring can be designed to fit into a hydrophobic pocket.

The development of targeted solutions also involves considering the metabolic pathways of both the target and non-target organisms. The fluorine atoms in this compound can block sites of metabolic attack, preventing the molecule from being rapidly broken down in the target pest. Conversely, it may be possible to design the molecule so that it is rapidly metabolized and detoxified by non-target organisms, further enhancing its selectivity.

The following table provides a conceptual illustration of how structural modifications to a hypothetical herbicide derived from this compound could lead to targeted weed control. EC50 (effective concentration for 50% inhibition of growth) is a measure of herbicidal activity, with lower values indicating higher potency.

Table 2: Conceptual Development of a Targeted Herbicide from a this compound-Based Lead

| Compound | Modification | Target Weed EC50 (µM) | Crop Tolerance (EC50 µM) | Selectivity Index (Crop/Weed) |

|---|---|---|---|---|

| Lead | -Br | 10 | 50 | 5 |

| Mod A | -Phenyl | 8 | 40 | 5 |

| Mod B | -Thiophene | 5 | 100 | 20 |

| Mod C | -Pyridyl | 12 | 60 | 5 |

In this conceptual data, modifying the lead structure by replacing the bromo group with a thiophene (B33073) ring (Mod B) not only increases the herbicidal activity against the target weed (lower EC50) but also significantly increases the crop's tolerance to the compound, resulting in a much higher selectivity index. This is the ultimate goal of targeted pest control research.

Applications in Materials Science Research

Precursor for Thermally Activated Delayed Fluorescence (TADF) Dyes

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient conversion of electrical energy into light in OLEDs, enabling devices to theoretically achieve 100% internal quantum efficiency. The design of TADF molecules is a key area of materials research, and halogenated benzonitriles are important precursors in this field.

Compounds like 5-Bromo-2,4-difluorobenzonitrile serve as critical building blocks for creating the complex structures of TADF emitters. The synthesis often involves a multi-step process where the bromine atom is replaced via cross-coupling reactions to link the difluorobenzonitrile unit to other aromatic systems, such as carbazoles, phenoxazines, or acridan moieties. These reactions build the donor-acceptor structure characteristic of many TADF dyes. The fluorinated benzonitrile (B105546) portion of the molecule typically acts as the electron-accepting unit, which is essential for achieving the small energy gap between the singlet and triplet excited states required for efficient TADF.

Development of Organic Light-Emitting Diode (OLED) Technologies

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, known for their superior contrast, vibrant colors, and flexible form factors. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer. Fluorinated benzonitrile derivatives, including this compound, are vital intermediates in the synthesis of these advanced materials.

The incorporation of this compound into the molecular structure of OLED materials can lead to significant improvements in device performance. It serves as a building block for host materials, fluorescent emitters, and TADF dyes used in the emissive layer. The presence of fluorine atoms can enhance properties such as thermal stability, electron mobility, and color purity. For instance, related bromo-fluorobenzonitrile compounds have been used to synthesize TADF dyes that, when incorporated into OLEDs, result in devices with high efficiency. Research on a TADF dye synthesized from a related isomer, 2-bromo-5-fluorobenzonitrile, demonstrated an OLED device with a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%. nih.gov This highlights the importance of the bromo-fluorobenzonitrile scaffold in creating materials that directly lead to more efficient and advanced OLED displays. google.com

Table 1: Performance of OLED Device Using a TADF Dye Derived from a Bromo-fluorobenzonitrile Precursor

| Performance Metric | Value |

|---|---|

| Maximum Current Efficiency | 16.3 cd/A |

| Maximum Power Efficiency | 12.2 lm/W |

| External Quantum Efficiency | 5% |

Source: Data based on research involving 2-bromo-5-fluorobenzonitrile, a structural isomer of the subject compound. nih.gov

Intermediate in Liquid Crystal Synthesis and Advanced Display Materials

Liquid Crystal Displays (LCDs) remain a dominant technology in the display market, and their performance is continually being improved through the development of new liquid crystal (LC) materials. The properties of LCs, such as their dielectric anisotropy, viscosity, and clearing point, are determined by their molecular structure. Fluorinated compounds are essential components in modern LC mixtures, as the introduction of fluorine atoms is a highly effective strategy for tuning these critical properties. beilstein-journals.org

This compound represents an important intermediate for the synthesis of advanced liquid crystals. The difluorobenzonitrile core is a common structural motif in LC molecules designed for modern display modes like Vertical Alignment (VA). The bromine atom provides a convenient handle for synthetic chemists to elongate the molecular core through cross-coupling reactions, attaching other cyclic structures (like cyclohexane or biphenyl rings) to achieve the rod-like shape necessary for liquid crystalline behavior. This synthetic flexibility allows for the creation of novel LC materials with precisely controlled electro-optical properties, which are required for high-resolution, fast-switching, and energy-efficient displays. The use of brominated and fluorinated aromatic "scaffolds" is a key strategy in designing new families of homologous liquid crystal materials. dur.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-5-fluorobenzonitrile |

| Carbazole |

| Phenoxazine |

| Acridan |

| Cyclohexane |

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 5-Bromo-2,4-difluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

While specific experimental spectra are not widely published in academic literature, the expected spectral features can be predicted based on the molecular structure.

¹H NMR: The spectrum is expected to show two distinct signals corresponding to the two aromatic protons.

The proton at position 3 (H-3) would be coupled to the adjacent proton at position 6 (H-6) and the fluorine at position 4 (F-4).

The proton at position 6 (H-6) would be coupled to H-3 and the fluorine at position 2 (F-2).

This would result in two complex multiplets, likely doublet of doublets, whose precise chemical shifts and coupling constants would confirm the substitution pattern.

¹³C NMR: The spectrum would display seven unique carbon signals. The carbons directly bonded to fluorine atoms (C-2 and C-4) would appear as doublets with large one-bond carbon-fluorine coupling constants (¹J_CF). Other carbons in the ring would also exhibit smaller couplings to the fluorine atoms, providing further structural confirmation.

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and would show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-4 positions.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| H-3 | ~7.8 - 8.0 | dd | J_H-H, J_H-F |

| H-6 | ~7.2 - 7.4 | dd | J_H-H, J_H-F |

| C-1 | ~105 - 110 | d | J_C-F |

| C-2 | ~160 - 165 (high δ due to F) | d | ¹J_CF |

| C-3 | ~115 - 120 | d | J_C-F |

| C-4 | ~160 - 165 (high δ due to F) | d | ¹J_CF |

| C-5 | ~100 - 105 (low δ due to Br) | s | - |

| C-6 | ~135 - 140 | d | J_C-F |

| -C≡N | ~115 - 120 | s | - |

Note: Predicted values are estimates based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. Patent literature confirms the use of liquid chromatography-mass spectrometry (LC-MS) in reactions involving this compound, underscoring its utility in monitoring chemical transformations. google.comgoogleapis.comgoogle.com

For this compound (C₇H₂BrF₂N), the key expected findings from an electron ionization (EI) mass spectrum would be:

Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity would be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These would appear at m/z values corresponding to the exact molecular weight of the two isotopologues.

Fragmentation: Common fragmentation pathways for such a molecule would involve the loss of the bromine atom, the nitrile group, or fluorine atoms, leading to fragment ions that can be used to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Feature | Description | Expected m/z Value |

| Molecular Formula | C₇H₂BrF₂N | - |

| Molecular Weight | 218.00 g/mol | - |

| [M]⁺ | Molecular ion containing ⁷⁹Br | ~217 |

| [M+2]⁺ | Molecular ion containing ⁸¹Br | ~219 |

| [M-Br]⁺ | Loss of a bromine radical | ~138 |

| [M-CN]⁺ | Loss of a cyanide radical | ~191 / 193 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This technique is considered the gold standard for absolute structure determination. acs.org

While patent documents suggest that X-ray crystallography could be used to determine the stereochemistry of complex derivatives made from this compound, a specific crystal structure determination for this compound itself is not available in the surveyed public literature. google.com If such an analysis were performed, it would yield invaluable data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the benzene (B151609) ring and its substituents.

Planarity: Confirmation of the planarity of the aromatic ring.

Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, revealing non-covalent interactions such as halogen bonding or π-π stacking, which govern the material's bulk properties.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both FTIR and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. Each functional group absorbs infrared radiation or scatters Raman light at a specific frequency.

Table 3: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong | Strong |

| C-F Stretch | Aryl-Fluorine | 1200 - 1350 | Very Strong | Weak |

| C-Br Stretch | Aryl-Bromine | 500 - 600 | Medium | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium | Strong |

The presence of strong absorptions for the C≡N and C-F stretching modes in an FTIR spectrum, along with the characteristic aromatic ring vibrations, would serve as strong evidence for the compound's identity.

Ultraviolet-Visible (UV-Vis) and Photoacoustic Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study molecules containing chromophores—groups of atoms that absorb light.

For this compound, the substituted benzene ring acts as the primary chromophore. The electronic spectrum is expected to show characteristic absorptions corresponding to π → π* transitions. Studies on the benzonitrile (B105546) cation have explored its electronic transitions, providing a basis for understanding the electronic structure of related molecules. researchgate.netnih.gov The substitution with fluorine and bromine atoms would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.

Photoacoustic Spectroscopy (PAS) is a complementary technique that measures the effect of absorbed electromagnetic energy, often light. When a sample in a sealed chamber absorbs light, it heats up, causing a pressure wave (sound) that is detected by a microphone. PAS is particularly useful for samples that are difficult to analyze by traditional transmission or reflection spectroscopy, such as opaque or highly scattering solids. No specific photoacoustic studies on this compound are noted in the surveyed literature, but the technique could be applied to analyze solid samples of the material to obtain its electronic absorption spectrum.

Green Chemistry and Sustainable Synthesis Aspects in 5 Bromo 2,4 Difluorobenzonitrile Production

Development of Environmentally Benign Reaction Conditions

Traditional synthetic routes for halogenated aromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. In contrast, modern approaches to the synthesis of 5-Bromo-2,4-difluorobenzonitrile focus on milder and safer alternatives.

One notable development is the move away from aggressive brominating agents and toxic solvents. Research has demonstrated the use of N-bromosuccinimide (NBS) as a brominating agent in solvents like dimethylformamide (DMF), which, while still requiring careful handling, can be more selective and produce fewer harmful byproducts compared to elemental bromine. researchgate.net Another approach involves the diazotization of 4-amino-2-chlorobenzonitrile (B1265742) followed by a Sandmeyer-type reaction using copper(I) bromide. chemicalbook.com This method, while still employing strong acids, can be performed in aqueous solutions, reducing the reliance on volatile organic solvents.

Recent studies have also explored the use of solar energy and natural catalysts, such as lemon juice, for the synthesis of related heterocyclic compounds, showcasing the potential for renewable energy sources and biodegradable catalysts in organic synthesis. nih.gov While not directly applied to this compound yet, these innovative methods highlight a clear trend towards more environmentally conscious reaction conditions in chemical manufacturing. nih.gov

The table below summarizes some of the reaction conditions being explored for greener synthesis pathways.

| Parameter | Traditional Methods | Greener Alternatives |

| Brominating Agent | Elemental Bromine | N-Bromosuccinimide (NBS), Dibromohydantoin |

| Solvent | Sulfuric Acid, Chlorinated Solvents | Dimethylformamide (DMF), Toluene (B28343), Water |

| Catalyst | None or harsh acids | Palladium complexes, Natural acids (e.g., citric acid) |

| Energy Source | Conventional heating | Concentrated solar radiation |

This table provides a generalized comparison. Specific conditions can vary based on the exact synthetic route.

Enhancement of Atom Economy and Reduction of Waste Generation

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of atoms from the reactants into the final product. libretexts.orgprimescholars.comacs.org High atom economy translates to less waste generated per unit of product. ibchem.com

In the context of this compound synthesis, improving atom economy is a key objective. Traditional methods, such as those involving multi-step syntheses with protecting groups, often have low atom economies due to the generation of significant amounts of byproducts that are not incorporated into the final molecule.

One strategy to improve atom economy is to design more direct synthetic routes. For instance, a process that directly brominates 2,4-difluorobenzonitrile (B34149) would have a higher atom economy than a route that starts from a different precursor and requires multiple functional group transformations. google.comossila.com

The following table illustrates the concept of atom economy with a hypothetical reaction.

| Reactant A (MW) | Reactant B (MW) | Desired Product (MW) | Byproduct (MW) | % Atom Economy |

| 100 | 50 | 120 | 30 | 80% |

Calculation: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Implementation of Solvent Recycling and Process Efficiency Measures

Solvents are a major contributor to the environmental footprint of chemical manufacturing. Therefore, the implementation of solvent recycling and other process efficiency measures is crucial for the sustainable production of this compound.

In some patented synthesis methods, the use of solvents like toluene and sulfuric acid has been reported. google.com One approach to mitigate the environmental impact of these solvents is to design processes where they can be recovered and reused. For example, after a reaction, toluene can be removed by distillation and potentially recycled for subsequent batches. google.com Similarly, some processes describe the reuse of the sulfuric acid phase as a solvent for subsequent reactions, minimizing waste acid discharge. google.com

Process efficiency also extends to optimizing reaction parameters to reduce energy consumption and reaction times. This can involve screening different catalysts, temperatures, and reaction times to find the most efficient conditions. nih.gov For instance, the use of a palladium catalyst in the synthesis of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene has been shown to proceed with high yield under relatively mild conditions, which can lead to energy savings. google.com

The table below outlines key strategies for improving process efficiency.

| Efficiency Measure | Description |

| Solvent Recycling | Recovering and reusing solvents from the reaction mixture. |

| Catalyst Optimization | Selecting highly active and selective catalysts to reduce reaction times and temperatures. |

| Process Intensification | Using techniques like flow chemistry to improve heat and mass transfer, leading to faster and more efficient reactions. |

| Energy Reduction | Optimizing reaction temperatures and pressures to minimize energy consumption. |

By integrating these measures, manufacturers can significantly reduce the environmental impact and production costs associated with this compound.

Mitigation of Hazardous Byproducts and Impurities in Industrial and Academic Synthesis

The synthesis of this compound can generate hazardous byproducts and impurities that pose risks to human health and the environment. A key aspect of green chemistry is to design synthetic routes that minimize or eliminate the formation of such substances.

One common impurity in the bromination of 2,4-difluorobenzoic acid is the formation of the dibrominated byproduct, 3,5-dibromo-2,4-difluorobenzoic acid. google.com The presence of this and other impurities not only reduces the yield of the desired product but also necessitates additional purification steps, which can generate more waste. To address this, methods have been developed to separate these impurities through techniques like esterification followed by distillation. google.com

Another strategy is to control the reaction conditions carefully to favor the formation of the desired monobrominated product. This can involve optimizing the molar ratio of the brominating agent to the starting material and controlling the reaction temperature. nih.govgoogle.com

In some synthetic pathways, toxic reagents such as sodium cyanide are used. chemicalbook.com While effective, the handling and disposal of such chemicals require stringent safety protocols. The development of alternative, less hazardous reagents is an ongoing area of research.

The table below lists some potential hazardous byproducts and strategies for their mitigation.

| Hazardous Byproduct/Impurity | Mitigation Strategy |

| Dibrominated compounds | Optimization of reaction conditions (e.g., stoichiometry, temperature), purification by distillation or chromatography. google.com |

| Residual strong acids (e.g., H₂SO₄) | Neutralization, recycling of the acid phase. google.com |

| Toxic reagents (e.g., cyanides) | Use of less hazardous alternatives, strict handling and disposal protocols. chemicalbook.com |

| Heavy metal catalysts (e.g., Palladium) | Use of heterogeneous catalysts that can be easily recovered and recycled, development of catalyst-free reactions. |

By proactively addressing the formation of hazardous byproducts and impurities, both industrial and academic chemists can contribute to a safer and more sustainable production of this compound.

Q & A

Q. What alternative bromination methods (e.g., electrochemical or photochemical) are viable for 2,4-difluorobenzonitrile derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.